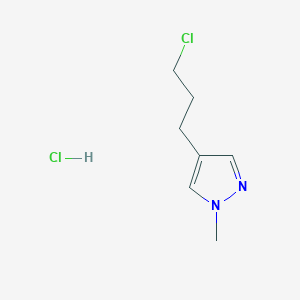

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride

Description

Properties

IUPAC Name |

4-(3-chloropropyl)-1-methylpyrazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11ClN2.ClH/c1-10-6-7(5-9-10)3-2-4-8;/h5-6H,2-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWFLIIWRONMBIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCCCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1251925-28-6 | |

| Record name | 1H-Pyrazole, 4-(3-chloropropyl)-1-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1251925-28-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride typically involves the following steps:

Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

Alkylation: The resulting pyrazole is then alkylated with 3-chloropropyl chloride in the presence of a base such as potassium carbonate to introduce the 3-chloropropyl group.

Methylation: The final step involves the methylation of the pyrazole nitrogen using methyl iodide in the presence of a base like sodium hydride.

Formation of the hydrochloride salt: The free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including the use of continuous flow reactors and automated systems for precise control of temperature, pressure, and reagent addition.

Chemical Reactions Analysis

Types of Reactions

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can target the pyrazole ring or the chloropropyl group, leading to the formation of different reduced products.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products Formed

Nucleophilic substitution: Formation of substituted pyrazoles with various functional groups replacing the chlorine atom.

Oxidation: Formation of pyrazole N-oxides or other oxidized derivatives.

Reduction: Formation of reduced pyrazole derivatives or dechlorinated products.

Scientific Research Applications

Medicinal Chemistry

4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride serves as an intermediate in the synthesis of pharmaceutical compounds. Its structure allows it to participate in various chemical reactions, making it a valuable building block for developing new drugs with potential therapeutic effects.

Key Findings:

- It has been utilized in the synthesis of pyrazolo[3,4-c]pyrazoles, which exhibit high therapeutic potential due to their ability to interact with biological targets effectively .

- The compound can modulate the activity of specific enzymes and receptors, leading to significant pharmacological effects such as anti-inflammatory properties.

Organic Synthesis

The compound is also employed as a precursor in organic synthesis, contributing to the development of more complex organic molecules. Its ability to undergo substitution and condensation reactions expands its utility in creating diverse chemical entities.

Chemical Reactions:

- Substitution Reactions: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines or thiols.

- Condensation Reactions: It can participate in reactions that form new bonds with other organic compounds, facilitating the creation of intricate molecular structures.

Biological Studies

Research involving 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride has highlighted its biological activity. Studies indicate that it can inhibit certain enzymes involved in inflammatory pathways and modulate receptors critical for pain signaling.

Mechanism of Action:

- The compound interacts with specific molecular targets, leading to alterations in biological pathways that could have therapeutic implications .

Industrial Applications

In industrial settings, 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride is used in the production of various chemicals and materials. Its scalability and cost-effectiveness make it suitable for large-scale manufacturing processes.

Production Methods:

- The compound is synthesized using optimized reaction conditions that ensure high yields and purity. This includes utilizing efficient catalysts and purification techniques such as crystallization or distillation.

Case Study 1: Synthesis of Pyrazolo Compounds

A recent study demonstrated the effective synthesis of new pyrazolo compounds using 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride as a starting material. The results indicated that these compounds exhibited promising anti-inflammatory activity, suggesting potential applications in treating inflammatory diseases .

Case Study 2: Enzyme Inhibition

Research has shown that this compound can inhibit enzymes associated with inflammatory responses. This property was explored in a laboratory setting where the compound was tested against specific targets involved in pain signaling pathways, yielding positive results that warrant further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features and functional groups. For example, it may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects, or modulate inflammatory pathways by interacting with specific receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound’s key structural elements include a pyrazole ring , methyl group , and 3-chloropropyl chain . Below is a comparative analysis with related compounds from the evidence:

Table 1: Structural Comparison

Key Observations :

Core Heterocycle Differences :

- Pyrazole (target compound): A five-membered ring with two adjacent nitrogen atoms, imparting moderate polarity and hydrogen-bonding capacity. Pyrazoles are often used in kinase inhibitors and anti-inflammatory agents.

- Piperazine (MM0421.06, USP Compound A): A six-membered ring with two nitrogen atoms at opposite positions, conferring high basicity. Piperazines are common in CNS drugs (e.g., antipsychotics, antidepressants) due to their ability to interact with neurotransmitter receptors .

- Benzofuran (Dronedarone impurities): A fused bicyclic system with oxygen, often found in antiarrhythmic and anticoagulant drugs .

- Reactivity of the 3-Chloropropyl Chain: The chloropropyl group in all listed compounds facilitates nucleophilic substitution reactions, enabling alkylation of amines, thiols, or other nucleophiles. For example: In dronedarone synthesis, N-(3-chloropropyl)amine reacts with phenol derivatives to form intermediates, but incomplete reactions generate impurities like Compound 13/14 . The target compound’s chloropropyl chain may similarly react during drug synthesis, necessitating stringent process controls to minimize byproducts.

Key Findings :

Pyrazole vs. Piperazine Derivatives :

- Pyrazole-based compounds like the target molecule may exhibit better metabolic stability than piperazines due to reduced basicity, which minimizes off-target interactions with cytochrome P450 enzymes.

- Piperazine derivatives (e.g., MM0421.06) are more prone to forming charged species at physiological pH, enhancing their solubility but increasing renal clearance rates .

Industrial Significance :

- The chloropropyl group’s reactivity is both a strength and a liability. While it enables versatile coupling reactions, its propensity to form impurities (e.g., in dronedarone synthesis) underscores the need for precise temperature and stoichiometric control .

Biological Activity

4-(3-Chloropropyl)-1-methyl-1H-pyrazole hydrochloride (CAS No. 1251925-28-6) is a pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is being investigated for its roles in anti-inflammatory and anticancer applications, among others. This article presents a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The chemical structure of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride features a pyrazole ring substituted with a chloropropyl group, which may influence its biological activity by enhancing lipophilicity and receptor binding.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It is believed to function through:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory and cancer pathways, disrupting normal cellular functions.

- Receptor Modulation : Binding to receptors can alter signaling pathways, leading to therapeutic effects.

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride have demonstrated efficacy against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 4-(3-Chloropropyl)-1-methyl-1H-pyrazole | HCT116 | 0.39 ± 0.06 | Aurora-A kinase inhibition |

| 4-(3-Chloropropyl)-1-methyl-1H-pyrazole | MCF-7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |

These findings suggest that the compound could be a candidate for further development as an anticancer drug, particularly due to its selective inhibition of cancer-related kinases .

Anti-inflammatory Activity

In addition to its anticancer properties, 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride has shown potential as an anti-inflammatory agent. Studies indicate that similar pyrazole derivatives can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6:

| Compound | Cytokine Inhibition (%) at 10 µM |

|---|---|

| Pyrazole Derivative A | TNF-α: 61–85% |

| Pyrazole Derivative B | IL-6: 76–93% |

These results highlight the compound's potential utility in treating inflammatory diseases .

Case Studies

Several case studies have been conducted to evaluate the efficacy of pyrazole derivatives in clinical settings:

- Study on Cancer Cell Lines : A study evaluated the cytotoxic effects of various pyrazole derivatives on HCT116 and MCF-7 cell lines, revealing significant inhibition at low concentrations (IC50 values as low as 0.39 µM) .

- Anti-inflammatory Efficacy : Another study assessed the anti-inflammatory properties of pyrazole compounds in animal models, demonstrating comparable efficacy to established anti-inflammatory drugs such as dexamethasone .

Research Findings

The ongoing research into the biological activities of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride indicates promising therapeutic potential. Key findings include:

- Cytotoxicity against cancer cells : The compound has shown selective toxicity towards cancerous cells while sparing normal cells.

- Inhibition of inflammatory pathways : It effectively reduces inflammation markers, suggesting a role in managing chronic inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride?

- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, including stoichiometry (e.g., molar ratios of alkylating agents like chloroacetyl chloride and pyrazole derivatives), temperature (typically 0–25°C to minimize side reactions), and base selection (e.g., triethylamine to neutralize HCl byproducts). Purification often involves recrystallization from ethanol/water mixtures or column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) . Monitoring reaction progress via thin-layer chromatography (TLC) or in situ NMR is critical to identify intermediates and optimize yields.

Q. How can researchers characterize the structural integrity of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride?

- Methodological Answer : Multi-modal spectroscopic analysis is essential:

- 1H/13C-NMR : Confirm substituent positions (e.g., methyl at N1, chloropropyl chain at C4) and rule out tautomeric forms. For example, pyrazole ring protons typically resonate between δ 6.5–8.0 ppm, while methyl groups appear near δ 2.5–3.5 ppm .

- HRMS : Validate molecular formula (e.g., C7H12Cl2N2) with <5 ppm mass accuracy.

- X-ray crystallography : Resolve ambiguities in regiochemistry or crystal packing effects, particularly if unexpected solubility or stability issues arise .

Q. What are the solubility challenges associated with this compound, and how can they be addressed in experimental design?

- Methodological Answer : The compound exhibits limited solubility in polar aprotic solvents (e.g., DMSO, DMF) but improved solubility in chlorinated solvents (e.g., dichloromethane) or alcohol/water mixtures. For biological assays, use co-solvents like ethanol (≤10% v/v) or surfactants (e.g., Tween-80) to enhance aqueous dispersion. Pre-saturation studies via dynamic light scattering (DLS) can identify aggregation thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for derivatives of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride?

- Methodological Answer : Discrepancies in NMR or mass spectra often arise from:

- Tautomerism : Use variable-temperature NMR to observe dynamic equilibria (e.g., pyrazole ring proton shifts at 25°C vs. −40°C).

- Regioisomeric impurities : Employ 2D NMR techniques (e.g., HSQC, NOESY) to confirm connectivity. For example, NOE correlations between methyl and chloropropyl groups can distinguish N1 vs. N2 substitution .

- Counterion effects : Compare free base and hydrochloride salt spectra to identify shifts caused by protonation .

Q. What strategies improve regioselectivity in the alkylation of 1-methyl-1H-pyrazole derivatives?

- Methodological Answer : Regioselectivity is influenced by:

- Steric effects : Bulky substituents (e.g., 3-chloropropyl) favor alkylation at less hindered positions (e.g., C4 over C5).

- Catalytic additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in biphasic systems.

- Temperature modulation : Lower temperatures (−10°C) may reduce kinetic byproducts, as shown in analogous pyrazole alkylation studies .

Q. How do solvent polarity and pH affect the stability of 4-(3-chloropropyl)-1-methyl-1H-pyrazole hydrochloride?

- Methodological Answer : Stability studies should include:

- pH-dependent degradation : Monitor hydrolysis of the chloropropyl chain in aqueous buffers (pH 1–12) via HPLC-UV. Acidic conditions (pH <3) accelerate HCl elimination, forming a propenyl intermediate.

- Solvent effects : Polar aprotic solvents (e.g., acetonitrile) stabilize the hydrochloride salt, while protic solvents (e.g., methanol) may promote decomposition at elevated temperatures (>40°C) .

Q. What computational approaches are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Transition states : Identify energy barriers for SN2 reactions at the chloropropyl group.

- Electrostatic potential maps : Predict nucleophilic attack sites (e.g., chlorine’s electrophilicity).

- Solvent effects : Use implicit solvent models (e.g., PCM) to simulate reaction kinetics in DMSO or water .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental yields in multi-step syntheses involving this compound?

- Methodological Answer : Yield inconsistencies often stem from:

- Intermediate purification : Poorly purified intermediates (e.g., unreacted starting materials) skew stoichiometry. Use quantitative NMR (qNMR) with internal standards (e.g., 1,3,5-trimethoxybenzene) to assess purity.

- Side reactions : LC-MS can detect byproducts (e.g., dimerization via Michael addition). Optimize reaction time and temperature to suppress competing pathways .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.